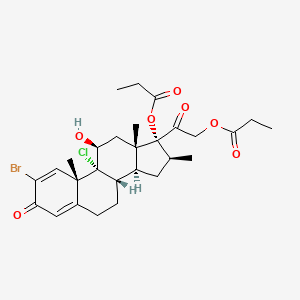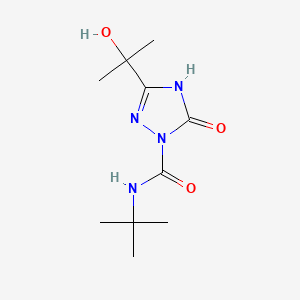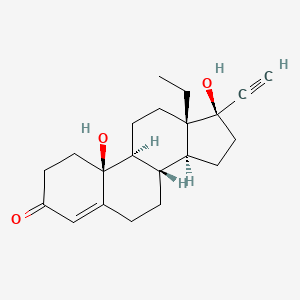
2-Bromo-beclomethasone dipropionate
Overview
Description
2-Bromo-beclomethasone dipropionate is a synthetic corticosteroid derivative of beclomethasone dipropionate. It is characterized by the presence of a bromine atom at the second position of the beclomethasone dipropionate molecule. This compound is primarily used in research settings to study the pharmacological and biochemical properties of corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-beclomethasone dipropionate involves the bromination of beclomethasone dipropionate. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-beclomethasone dipropionate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered pharmacological properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation reactions can produce hydroxylated or ketone-containing compounds.
Scientific Research Applications
2-Bromo-beclomethasone dipropionate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a model compound for studying the reactivity and mechanisms of halogenated corticosteroids.
Biology: The compound is used to investigate the biological effects of corticosteroids on cellular processes and gene expression.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of corticosteroids, aiding in the development of new therapeutic agents.
Industry: The compound is used in the development of analytical methods for the detection and quantification of corticosteroids in pharmaceutical formulations.
Mechanism of Action
2-Bromo-beclomethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to translocate to the nucleus. In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements, modulating the transcription of target genes. This leads to the suppression of inflammatory responses and the regulation of immune function.
Comparison with Similar Compounds
Beclomethasone dipropionate: The parent compound without the bromine substitution.
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Fluticasone propionate: A corticosteroid used in the treatment of asthma and allergic rhinitis.
Uniqueness: 2-Bromo-beclomethasone dipropionate is unique due to the presence of the bromine atom, which can influence its pharmacological properties and reactivity. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its non-brominated counterparts.
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-18-17-9-8-16-11-20(31)19(29)12-25(16,4)27(17,30)21(32)13-26(18,28)5/h11-12,15,17-18,21,32H,6-10,13-14H2,1-5H3/t15-,17-,18-,21-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMMPLHIXHNOX-SZOXAQLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C(=CC43C)Br)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C(=C[C@@]43C)Br)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36BrClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747215 | |
| Record name | (11beta,16beta)-2-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204582-47-7 | |
| Record name | 2-Bromo-beclomethasone dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204582477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,16beta)-2-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-BECLOMETHASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14T20R1TBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)








